molecular formula C16H15BrN2O4 B3008942 5-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide CAS No. 921996-44-3

5-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide

Cat. No. B3008942
CAS RN: 921996-44-3
M. Wt: 379.21
InChI Key: PGHCFTJTTUIZGM-UHFFFAOYSA-N
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Description

5-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H15BrN2O4 and its molecular weight is 379.21. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is related to various synthesis processes and chemical properties. For instance, Sedgeworth and Proctor (1981) explored the synthesis of the 1,4-ethano-3-benzazepine ring system, highlighting the complexity of creating tricyclic ring systems similar to the one found in 5-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide Sedgeworth & Proctor, 1981.
  • Additionally, Ismail et al. (2004) synthesized similar compounds with antiprotozoal agents, indicating potential medical applications Ismail et al., 2004.

Biological Activities and Potential Applications

  • Shipilovskikh and Rubtsov (2014) investigated compounds containing 3-imino-3H-furan-2-one, which are structurally related to the query compound, for their biological activity, suggesting possible therapeutic uses Shipilovskikh & Rubtsov, 2014.
  • Palkar et al. (2017) designed and synthesized analogs of pyrazole-5-ones, including compounds with a structure akin to the query compound, displaying significant antibacterial activity, hinting at its potential in medical applications Palkar et al., 2017.

Analytical and Spectroscopic Studies

  • Patel (2020) conducted analytical and spectral studies on furan ring-containing ligands, like the query compound, to explore their antimicrobial properties Patel, 2020.
  • Naganathan et al. (2015) reported the process development and scale-up of a kinase inhibitor with a benzoxazepine core, structurally similar to the query compound, showcasing its potential in drug development Naganathan et al., 2015.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or other bioactive compounds. Without specific information on what this compound is used for, it’s difficult to speculate on its mechanism of action .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it has potential therapeutic applications, future research could involve further testing of its bioactivity, toxicity, and pharmacokinetics .

properties

IUPAC Name

5-bromo-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O4/c1-2-19-7-8-22-12-4-3-10(9-11(12)16(19)21)18-15(20)13-5-6-14(17)23-13/h3-6,9H,2,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHCFTJTTUIZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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